molecular formula C19H19NO4 B2827589 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 4-methylbenzoate CAS No. 1260930-81-1

2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 4-methylbenzoate

Cat. No.: B2827589
CAS No.: 1260930-81-1
M. Wt: 325.364
InChI Key: QBCBGMIYVFAJDB-UHFFFAOYSA-N
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Description

2-(6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 4-methylbenzoate is a benzoxazine-derived ester compound featuring a 1,4-benzoxazin core substituted with a methyl group at the 6-position. The molecule is further functionalized with a phenacyl ester group (2-oxoethyl 4-methylbenzoate), which contributes to its structural uniqueness.

Properties

IUPAC Name

[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-13-3-6-15(7-4-13)19(22)24-12-18(21)20-9-10-23-17-8-5-14(2)11-16(17)20/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCBGMIYVFAJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)N2CCOC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 4-methylbenzoate typically involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.

    Esterification: The benzoxazine intermediate is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzoxazine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl 4-methylbenzoate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Key Features Applications/Findings
2-(6-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid Acetic acid group at position 4 C₁₁H₁₁NO₄ High purity (95%); carboxylate functional group Intermediate in drug synthesis
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid Chloro at position 6; acetic acid group C₁₀H₈ClNO₄ Chloro substituent enhances bioactivity Agrochemical applications (e.g., BAS 10189368)
Methyl 4-((2,3-dihydro-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoate Nitro at position 6; methyl benzoate C₁₇H₁₄N₂O₆ Electron-withdrawing nitro group Potential photolabile protecting group
N-(Furan-2-ylmethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide Furan-methyl acetamide C₁₆H₁₅N₂O₄ Amide functional group Unspecified biological activity

Key Observations :

  • Substituent Effects : The 6-methyl group in the target compound likely enhances lipophilicity compared to electron-withdrawing groups (e.g., nitro in or chloro in ), influencing bioavailability and metabolic stability.
  • Functional Group Variations : Replacement of the phenacyl ester (target compound) with a carboxylate () or acetamide () alters hydrogen-bonding capacity and enzymatic interactions.

Functional Group Comparison: Ester vs. Amide Derivatives

  • Phenacyl Esters (Target Compound) : Phenacyl esters, such as 2-oxoethyl 4-methylbenzoate, are commonly used as photo-removable protecting groups in organic synthesis . Their stability under physiological conditions makes them suitable for prodrug designs.

Adamantane-Based Esters vs. Benzoxazin Derivatives

Adamantane-containing esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoates) exhibit distinct conformational and pharmacological properties:

  • Structural Rigidity : Adamantane imparts bulkiness and rigidity, leading to synclinal conformations and head-to-tail crystal packing .
  • Biological Activity : Adamantane derivatives demonstrate selective antioxidant and anti-inflammatory effects (e.g., 2-chlorobenzoate analog outperforms diclofenac sodium in anti-inflammatory assays) . In contrast, benzoxazin derivatives like the target compound are less studied but may prioritize enzyme inhibition (e.g., acetylcholinesterase) or agrochemical uses .

Heterocyclic Modifications in Benzoxazine Derivatives

  • Oxadiazole-Containing Analogs : Compounds such as (substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetates () introduce nitrogen-rich heterocycles, enhancing interactions with biological targets like kinases or GPCRs.
  • Thiophene Derivatives : N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide () shows structural complexity for antiparasitic applications, contrasting with the simpler ester-based target compound.

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